N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide
Overview
Description
N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H24N2O6 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.16343649 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acyl Migration in Gallacetophenones : K. Kurosawa explored the acyl migration in gallacetophenones, including compounds like 3,4-diacetoxy-2-hydroxyacetophenone, which are structurally related to N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide. This study provides insights into the structural behavior and reactivity of such compounds (K. Kurosawa, 1970).
Reductive Chemistry of Hypoxia-Selective Cytotoxins : B. Palmer et al. discussed the reductive chemistry of novel bioreductive drugs, focusing on oxygen-inhibited enzymatic reduction. This research could have implications for understanding the behavior of complex benzamides under different physiological conditions (B. Palmer, P. V. van Zijl, W. A. Denny, & William R. Wilson, 1995).
Solid-Phase Peptide Synthesis : E. Nicolás et al. investigated the use of α-(4-hydroxymethyl-3-nitrobenzamido)benzylpolystyrene for peptide esters and amides synthesis, which is relevant to the synthesis and applications of similar benzamide compounds (E. Nicolás, Javier Clemente, M. Perelló, F. Albericio, E. Pedroso, & E. Giralt, 1992).
Photophysical and Photochemical Properties : Yohann Guillaneuf et al. explored a new alkoxyamine with a chromophore group linked to the aminoxyl function, which is relevant for understanding the photophysical or photochemical properties of this compound (Yohann Guillaneuf, D. Bertin, D. Gigmes, D. Versace, J. Lalevée, & J. Fouassier, 2010).
Hydrodeoxygenation with Catalysts : R. Kallury et al. studied the hydrodeoxygenation of phenolic compounds with specific catalysts, which can offer insights into the potential industrial applications of similar benzamide compounds (R. Kallury, Wanda M. Restivo, T. Tidwell, D. Boocock, A. Crimi, & J. Douglas, 1985).
Neuroprotective Agent Studies : J. Hur et al. synthesized and studied several compounds for their neuroprotective effects, which could be relevant for the pharmacological applications of this compound (J. Hur, Sanghee Kim, P. Lee, Y. M. Lee, & Soo Young Choi, 2013).
Properties
IUPAC Name |
N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-13-5-7-18(14(2)9-13)28-12-16(23)11-21(3)20(24)15-6-8-19(27-4)17(10-15)22(25)26/h5-10,16,23H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOGEDHUCAGCRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN(C)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.